2-Amino-5-bromo-3-chlorobenzoic acid;hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

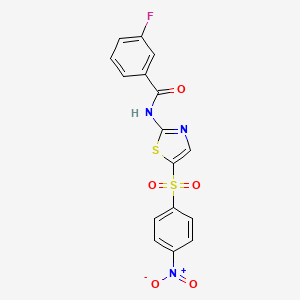

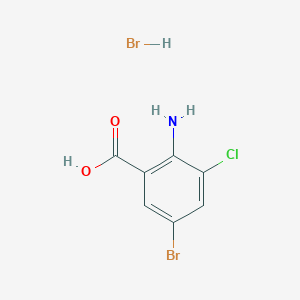

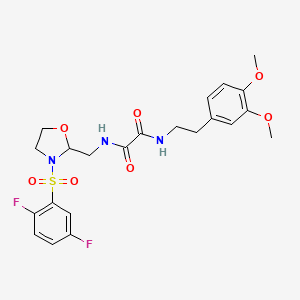

2-Amino-5-bromo-3-chlorobenzoic acid;hydrobromide, also known as 2-Amino-3-bromo-5-chlorobenzoic acid, is a chemical compound with the molecular weight of 250.48 . It has the IUPAC name of 2-amino-3-bromo-5-chlorobenzoic acid . The compound is typically stored in a dark place, sealed in dry, at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrClNO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .科学的研究の応用

Selective Amination Processes

Amination of polyhalopyridines using palladium catalysis demonstrates the selective transformation of halogenated compounds into aminated products. This process, exemplified by the amination of 5-bromo-2-chloropyridine, showcases the potential of 2-Amino-5-bromo-3-chlorobenzoic acid derivatives in synthesizing complex organic molecules with high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003).

Halogenation Techniques

The use of OXONE® and hydrohalic acids (HBr, HCl) for the halogenation of α, β-unsaturated carbonyl compounds illustrates a convenient method for introducing bromine or chlorine atoms into organic molecules. This technique is applicable in synthesizing α-bromo- or α-chloro-α,β-unsaturated carbonyl compounds, demonstrating the utility of halogenated benzoic acid derivatives in organic synthesis (Kim & Park, 2004).

Crystal Structure Studies

Investigations into the crystal structures of halogenated pyridine derivatives, such as 2-amino-5-iodopyridinium bromide hemihydrate, reveal insights into hydrogen bonding and π-stacking interactions. These studies contribute to the understanding of molecular arrangements and stability, which are crucial for designing new materials and pharmaceuticals (Polson, Turnbull, & Wikaira, 2013).

Ionic Liquid Applications

The use of ionic liquids, such as 1-n-butyl-3-methylimidazolium bromide, for the nucleophilic displacement in ether cleavage showcases an environmentally friendly approach to regenerate phenols from aryl alkyl ethers. This method underscores the relevance of brominated benzoic acid derivatives in green chemistry applications (Boovanahalli, Kim, & Chi, 2004).

Antimicrobial and Anti-inflammatory Activities

Research into the synthesis of triazolo and thiadiazoles bearing halogenated phenyl moieties, such as 2,3,5-trichlorobenzoic acid derivatives, indicates potential antimicrobial and anti-inflammatory applications. These studies contribute to the development of new pharmaceuticals addressing various health conditions (Karegoudar et al., 2008).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements include H302+H312+H332;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

2-amino-5-bromo-3-chlorobenzoic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2.BrH/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2H,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLXWPAJNITTNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)Cl)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[(4-bromo-2-fluorophenyl)methyl]-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2674799.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2674809.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-2-yl)methanone](/img/structure/B2674811.png)

![4-[2-[(3-fluorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]-N-(2-furylmethyl)butanamide](/img/structure/B2674814.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethylphenyl)oxalamide](/img/structure/B2674815.png)

![Ethyl 2-{[(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2674817.png)